2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid
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Overview
Description
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a furan ring, a phenylthio group, and a benzoic acid moiety, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid typically involves the condensation of a furan derivative with a phenylthio compound under specific reaction conditions. One common method includes the use of catalysts such as mesoporous titania–alumina mixed oxide (MTAMO) and titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide and ethanol at 50°C . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The phenylthio group can be reduced to form thiol derivatives.
Substitution: The carboxamido group can participate in substitution reactions to form amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced thiol compounds, and substituted amide derivatives. These products have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with thiol groups in proteins, altering their function. The furan ring can participate in electron transfer reactions, affecting cellular redox states. These interactions can disrupt microbial cell walls or inhibit enzyme activity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
2,5-Furan-dicarboxylic acid: Known for its use in producing biodegradable plastics.
2-(5-((Phenylthio)methyl)furan-2-carboxylic acid): Similar structure but lacks the amido group, affecting its reactivity and applications.
Uniqueness
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid is unique due to its combination of a furan ring, phenylthio group, and benzoic acid moiety. This combination provides a versatile platform for chemical modifications and diverse applications in various fields.
Properties
IUPAC Name |
2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-18(20-16-9-5-4-8-15(16)19(22)23)17-11-10-13(24-17)12-25-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJRXHCNUDMIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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